Tedisamil sesquifumarate is a novel antiarrhythmic compound primarily developed for the treatment of cardiac arrhythmias and ischemic heart disease. It is classified as a Class III antiarrhythmic agent, which means it primarily works by prolonging the action potential and the QT interval through potassium channel blockade. This compound has demonstrated significant anti-ischemic properties and has been evaluated in various clinical trials, particularly for its effects on angina pectoris and atrial fibrillation .
Tedisamil sesquifumarate is synthesized from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, a precursor that contributes to its pharmacological activity. The compound's development has been associated with Solvay Pharmaceuticals, which has conducted extensive research into its efficacy and safety .
The synthesis of tedisamil sesquifumarate involves several chemical reactions that transform the precursor compound into the final product. The process typically includes esterification reactions where fumaric acid derivatives are reacted with the amine component derived from the bicyclic structure.
The molecular formula of tedisamil sesquifumarate is , with a molecular weight of approximately 924.55 g/mol. The structure features a bicyclic amine core linked to fumarate groups, which are essential for its pharmacological activity.
Tedisamil sesquifumarate undergoes various chemical reactions that are central to its pharmacodynamics:
These reactions are influenced by factors such as pH, temperature, and the presence of other ions or molecules in the cellular environment .
Tedisamil sesquifumarate acts predominantly by blocking potassium channels responsible for repolarization during cardiac action potentials. By inhibiting these channels:
Clinical studies have shown that tedisamil can effectively increase anginal thresholds and reduce episodes of ischemia during exercise tests, demonstrating its efficacy in improving hemodynamic parameters in patients with ischemic heart disease .
Relevant analyses include spectroscopic methods (e.g., Nuclear Magnetic Resonance spectroscopy) for structural confirmation and purity assessment .
Tedisamil sesquifumarate is primarily utilized in clinical settings for:
Tedisamil sesquifumarate is a stoichiometrically defined salt with the molecular formula C₅₀H₇₆N₄O₁₂ and a molecular weight of 925.17 g/mol [1] [2]. This complex arises from the protonation of two tedisamil molecules (C₁₉H₃₂N₂) and association with three fumarate anions (C₄H₄O₄²⁻), resulting in a sesquifumarate (2:3) salt [1] [5]. Its IUPAC name is 3,7-bis(cyclopropylmethyl)spiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclopentane]; (E)-but-2-enedioic acid [1] [2].
Crystallographic studies reveal a monoclinic crystal system with a complex hydrogen-bonded network. The asymmetric unit comprises protonated tedisamil cations, fumarate dianions, and fumaric acid molecules. Key structural features include [1] [6]:
AZPYPAVFNGFTGB-VQYXCCSOSA-N
confirms stereochemical uniqueness [1] [4]. Table 1: Crystallographic and Molecular Descriptors
Property | Value/Descriptor |
---|---|
Molecular Formula | C₅₀H₇₆N₄O₁₂ |
Molecular Weight | 925.17 g/mol |
Crystal System | Monoclinic |
Hydrogen Bond Network | 50-membered rings via O–H⋯O/N–H⋯O |
InChIKey | AZPYPAVFNGFTGB-VQYXCCSOSA-N |
CAS Registry Number | 150501-62-5 |
Nuclear Magnetic Resonance (NMR)¹H and ¹³C NMR spectra (DMSO-d₆) exhibit distinct signals confirming structure and purity [2]:
Table 2: Key NMR Assignments
Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
---|---|---|
Cyclopropyl methylene | 0.20–0.45 (m) | 4.5 |
Spirocyclopentyl CH₂ | 1.60–1.85 (m) | 28.7 |
N–CH₂–cyclopropyl | 3.10–3.50 (m) | 52.1 |
Diazabicyclo CH₂N | 2.90–3.05 (m) | 60.8 |
Fumarate =CH | 6.70 (s) | 135.2 |
Fumarate C=O | - | 170.5 |
Mass Spectrometry (MS)High-resolution ESI-MS shows [M+H]⁺ at m/z 289.24 for the tedisamil free base (C₁₉H₃₃N₂⁺), while the sesquifumarate salt exhibits:
Infrared Spectroscopy (IR)IR (KBr pellet, cm⁻¹): 1710 (C=O, fumaric acid), 1640 (asymmetric COO⁻), 1400 (symmetric COO⁻), 3400 (N⁺–H) [1]. The Δν(COO⁻) of 240 cm⁻¹ indicates monodentate carboxylate coordination.
The crystalline form of tedisamil sesquifumarate exhibits high thermodynamic stability due to its extended hydrogen-bonded network. Differential scanning calorimetry (DSC) shows a sharp endotherm at 215°C corresponding to melting without decomposition [1]. No polymorphs or solvates have been reported under ambient storage conditions.
Stability is enhanced by:
Table 3: Thermodynamic and Stability Properties
Property | Value/Condition |
---|---|
Melting Point | 215°C (decomposition) |
Storage Stability | >2 years at -20°C |
Polymorphs | None reported |
Hygroscopicity | Low (stable under ambient humidity) |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1